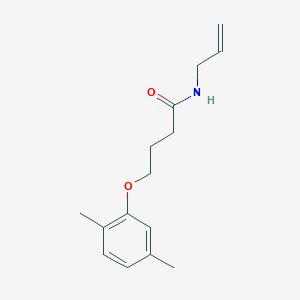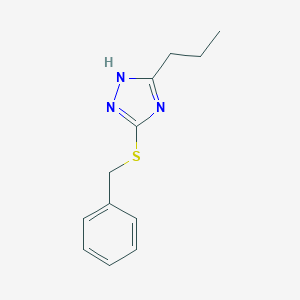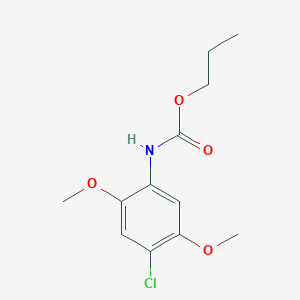
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate, also known as PCDC, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. PCDC is a carbamate derivative that has been shown to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
The mechanism of action of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is not fully understood, but it is believed to involve the inhibition of reactive oxygen species and the modulation of cellular signaling pathways. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to a decrease in oxidative stress. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to modulate the activity of various cellular signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have a variety of biochemical and physiological effects. In addition to its antioxidant properties, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have anti-inflammatory effects, which make it a potential therapeutic agent for inflammatory diseases. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have anti-cancer properties, which make it a potential therapeutic agent for various types of cancer. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has also been shown to have neuroprotective effects, which make it a potential therapeutic agent for neurodegenerative disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has several advantages as a research tool. It is a relatively stable compound that can be easily synthesized and purified. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have low toxicity, which makes it a safe tool for use in laboratory experiments. However, there are also limitations to the use of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate in laboratory experiments. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has limited solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate can be difficult to synthesize and purify, which can limit its availability for use in research.
Direcciones Futuras
There are several future directions for research involving Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate. One area of research is focused on the development of new synthesis methods for Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate that are more efficient and cost-effective. Additionally, research is needed to further investigate the mechanism of action of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate and its potential therapeutic applications. Finally, research is needed to develop new derivatives of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate that have enhanced properties, such as increased solubility or potency. Overall, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is a promising research tool that has the potential to advance our understanding of various diseases and cellular processes.
Métodos De Síntesis
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate can be synthesized through a multi-step reaction process. The synthesis of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate involves the reaction of 4-chloro-2,5-dimethoxyphenol with propyl isocyanate in the presence of a catalyst. The resulting product is then purified through recrystallization. The synthesis of Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate is a complex process that requires careful attention to detail to ensure a high yield and purity of the final product.
Aplicaciones Científicas De Investigación
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been used in a variety of research applications, including as a tool for studying the role of oxidative stress in disease states. Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been shown to have antioxidant properties, which make it a useful tool for investigating the role of oxidative stress in various diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate has been used as a tool for studying the role of reactive oxygen species in cellular signaling pathways.
Propiedades
Nombre del producto |
Propyl (4-chloro-2,5-dimethoxyphenyl)carbamate |
|---|---|
Fórmula molecular |
C12H16ClNO4 |
Peso molecular |
273.71 g/mol |
Nombre IUPAC |
propyl N-(4-chloro-2,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C12H16ClNO4/c1-4-5-18-12(15)14-9-7-10(16-2)8(13)6-11(9)17-3/h6-7H,4-5H2,1-3H3,(H,14,15) |
Clave InChI |
GNUODDXYZFOHEU-UHFFFAOYSA-N |
SMILES |
CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
SMILES canónico |
CCCOC(=O)NC1=CC(=C(C=C1OC)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



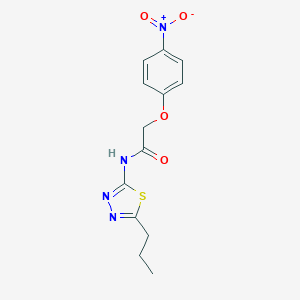
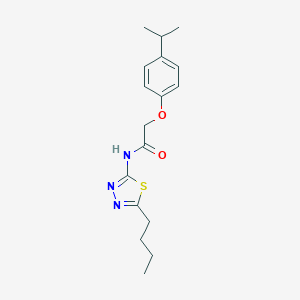
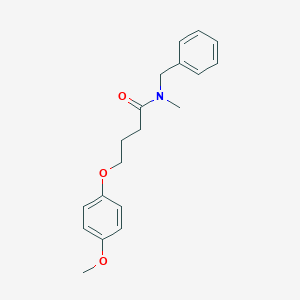
![2-[4-(Benzylcarbamoyl)phenoxy]acetic acid](/img/structure/B255447.png)
![1-[3-(2,5-Dimethoxyphenyl)acryloyl]azepane](/img/structure/B255448.png)
![8-[(4-benzyl-1-piperazinyl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B255450.png)
![2-(2-ethoxyphenoxy)-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}acetamide](/img/structure/B255452.png)
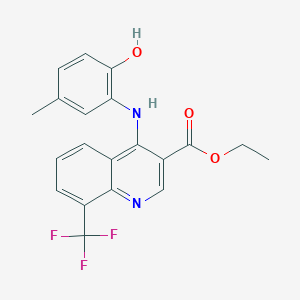
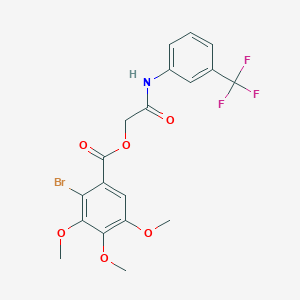
![2-[3-methyl-4-(propan-2-yl)phenoxy]-N-[4-(pyridin-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B255459.png)
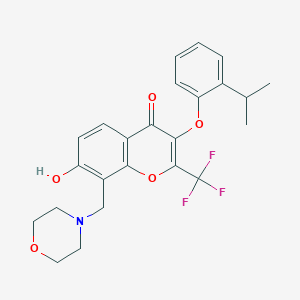
![Ethyl 6-methyl-2-{[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B255466.png)
